molecular formula C21H33NO6 B4040676 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4040676
M. Wt: 395.5 g/mol
InChI Key: HETSERQVZWOLFR-UHFFFAOYSA-N
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Description

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with a phenoxyethyl group

Scientific Research Applications

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the preparation of the phenoxyethyl intermediate, which is then reacted with a morpholine derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-14-11-17(19(4,5)6)7-8-18(14)21-10-9-20-12-15(2)22-16(3)13-20;3-1(4)2(5)6/h7-8,11,15-16H,9-10,12-13H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETSERQVZWOLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid

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